

# what is the function of Alkbh1-IN-1

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## Compound of Interest

Compound Name: *Alkbh1-IN-1*

Cat. No.: *B15136117*

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An in-depth analysis of the publicly available scientific literature reveals no specific molecule designated as "**Alkbh1-IN-1**". The search results consistently point to research on the protein AlkB homolog 1 (ALKBH1), a member of the AlkB family of Fe(II)/ $\alpha$ -ketoglutarate-dependent dioxygenases. This guide, therefore, provides a comprehensive overview of the function, mechanism, and study of the ALKBH1 protein, which is likely the intended subject of interest for researchers and drug development professionals.

## Core Functions of ALKBH1

ALKBH1 is a versatile enzyme with a range of substrates, including nucleic acids and potentially proteins.<sup>[1]</sup> Its primary functions are centered on the oxidative demethylation of modified bases in DNA and RNA.<sup>[2][3]</sup>

**tRNA Modification:** A major and well-supported role of ALKBH1 is the demethylation of N1-methyladenosine (m1A) in transfer RNAs (tRNAs), particularly at position 58.<sup>[1][4]</sup> This activity regulates translation initiation and elongation in response to cellular stress, such as glucose deprivation.<sup>[4][5]</sup> By removing the methyl group from m1A in tRNA, ALKBH1 can lead to tRNA destabilization and cleavage, thereby attenuating protein synthesis.<sup>[1][6]</sup> In mitochondria, ALKBH1 is involved in the oxidation of 5-methylcytosine (m5C) to 5-formylcytosine (f5C) in mitochondrial tRNA-Met. This modification is crucial for the recognition of the AUA codon, expanding the coding capacity of the mitochondrial genome and impacting mitochondrial translation and respiratory complex activity.<sup>[7]</sup>

**DNA Demethylation:** ALKBH1 also functions as a DNA demethylase. It has been shown to remove N6-methyladenine (N6-mA) from DNA, a modification that can influence gene

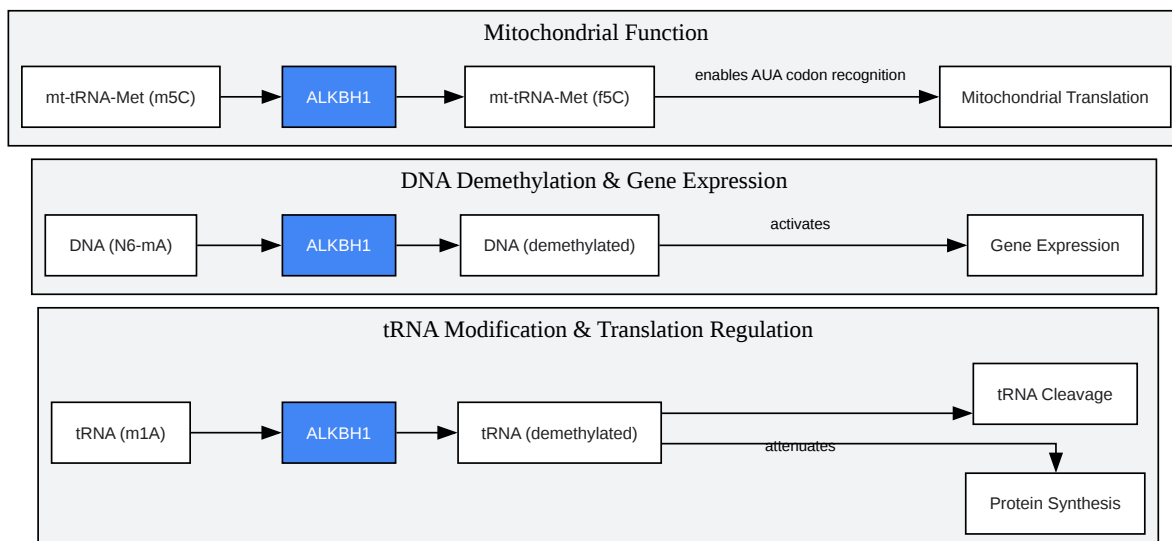
expression.[1][8] This activity appears to be important for transcriptional regulation, with ALKBH1 binding to regions enriched with N6-mA and removing this repressive mark to activate transcription.[1] For instance, ALKBH1-mediated demethylation of DNA is essential for sensory axon regeneration.[1] The enzyme shows a preference for unpairing DNA structures like bubbles or bulges over single-stranded or double-stranded DNA.[9] Additionally, ALKBH1 has been reported to demethylate 3-methylcytosine (m3C) in DNA and RNA.[3]

**Histone Demethylation:** An earlier proposed function of ALKBH1 was the demethylation of histone H2A.[10] However, this activity has been a subject of debate and has not been consistently confirmed in subsequent studies.[7]

**Other Functions:** ALKBH1 has also been implicated in DNA repair, exhibiting DNA lyase activity at abasic sites.[3][4] Furthermore, it plays a role in embryonic development, pluripotency of embryonic stem cells, and has been linked to various human diseases, including cancer.[1][6][10]

## Signaling and Functional Pathways

The diverse functions of ALKBH1 place it at the crossroads of several critical cellular pathways.



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**Caption:** Functional pathways of ALKBH1 in tRNA modification, DNA demethylation, and mitochondrial translation.

## Quantitative Data

While no data for a specific inhibitor is available, the literature provides context on the experimental conditions and effects related to ALKBH1's function.

Parameter	Description	Value/Observation	Reference
Substrate Preference	ALKBH1 shows a preference for unpairing DNA structures over single or double-stranded DNA for N6-mA demethylation.	Qualitatively described	[9]
siRNA Knockdown Efficiency	Transient knockdown of ALKBH1 in B35 rat neuroblastoma cells using siRNA.	> 50% reduction in protein levels.	[6]
Effect of Knockdown on Cell Fate	ALKBH1 knockdown significantly improved cell survival and reduced apoptosis and necrosis after arsenite-induced stress.	Qualitatively described	[6]
Effect of Knockdown on tRNA Cleavage	ALKBH1 knockdown reduced tRNA cleavage to near control levels under arsenite stress.	Qualitatively described	[6]

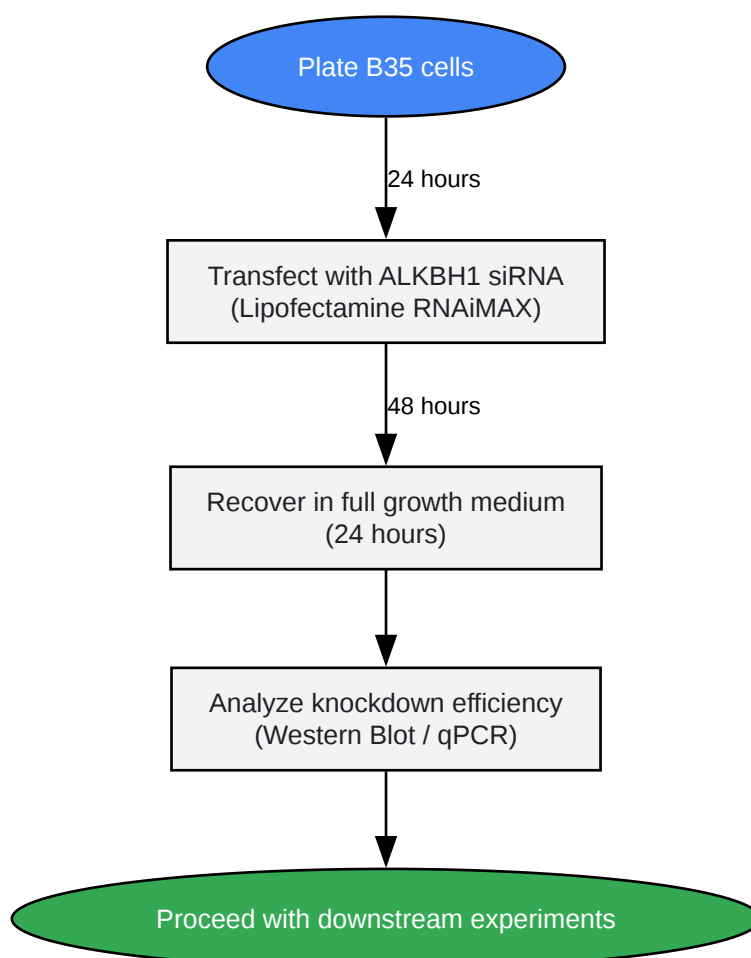
## Experimental Protocols

The study of ALKBH1 function has employed a variety of molecular and cellular biology techniques.

### 1. siRNA-mediated Knockdown of ALKBH1

- Cell Culture: B35 rat neuroblastoma cells are cultured in high glucose DMEM supplemented with 10% fetal bovine serum.[6]

- **Transfection:** Cells are plated at a density of  $2 \times 10^5$  cells per well in 6-well plates. The following day, the medium is replaced with high glucose DMEM without FBS or antibiotics. Cells are then transfected with ALKBH1 siRNA or a negative control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.[6]
- **Recovery and Analysis:** After 48 hours of transfection, the medium is changed to full growth medium, and the cells are allowed to recover for 24 hours before subsequent experiments or analysis of RNA and protein levels to confirm knockdown efficiency.[6]



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Address: 3281 E Guasti Rd

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